2,4-Dimethylsulfolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60703. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

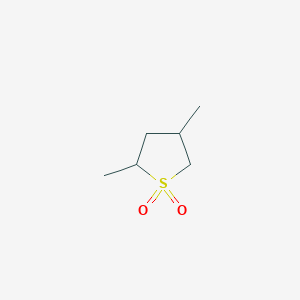

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylthiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5-3-6(2)9(7,8)4-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFQMDFSDQFAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(S(=O)(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870828 | |

| Record name | 2,4-Dimethylthiolane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Merck Index] Deep brownish-yellow liquid; [Aldrich MSDS] | |

| Record name | 2,4-Dimethylsulfolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-78-7 | |

| Record name | 2,4-Dimethylsulfolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylsulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylsulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylthiolane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,4-dimethylthiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLSULFOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/730490CA09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylsulfolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 2,4-dimethylsulfolane. It includes detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the lab.

Primary Synthesis Pathway: Catalytic Hydrogenation of 2,4-Dimethyl-3-sulfolene

The most common and direct method for synthesizing this compound is a two-step process. The first step involves the formation of the precursor, 2,4-dimethyl-3-sulfolene, through a cheletropic reaction. This intermediate is then hydrogenated to yield the final product.

Step 1: Synthesis of 2,4-Dimethyl-3-sulfolene

This step involves the [4+1] cycloaddition of 2,3-dimethyl-1,3-butadiene and sulfur dioxide.

Reaction Mechanism:

The formation of 2,4-dimethyl-3-sulfolene proceeds via a concerted pericyclic reaction known as a cheletropic reaction. In this reaction, the sulfur dioxide molecule adds to the 1,4-positions of the conjugated diene system of 2,3-dimethyl-1,3-butadiene, forming a five-membered ring in a single step.

Experimental Protocol:

Table 1: Experimental Parameters for the Synthesis of 2,4-Dimethyl-3-sulfolene (Adapted from similar reactions)

| Parameter | Value | Reference |

| Reactants | ||

| 2,3-Dimethyl-1,3-butadiene | 1.0 mol | [2] |

| Sulfur Dioxide (liquefied) | 1.2 mol (excess) | [1] |

| Polymerization Inhibitor (e.g., hydroquinone) | 0.1 g | [1] |

| Solvent | ||

| Xylene (optional, for higher boiling points) | 100 mL | [3][4] |

| Reaction Conditions | ||

| Temperature | Room Temperature to 130 °C | [1] |

| Pressure | Autoclave/Sealed vessel required | [1] |

| Reaction Time | 30 minutes (at 130 °C) to several days (at RT) | [1] |

| Work-up and Purification | ||

| 1. Cooling | Cool reaction vessel in an ice bath. | [2] |

| 2. Crystallization | The product often crystallizes upon cooling. | [2] |

| 3. Filtration | Collect crystals via vacuum filtration. | [2] |

| 4. Recrystallization | Recrystallize from a suitable solvent like ethanol. | [2] |

Step 2: Catalytic Hydrogenation to this compound

The double bond in the 2,4-dimethyl-3-sulfolene ring is reduced using a catalyst, typically Raney Nickel, under a hydrogen atmosphere.

Reaction Mechanism:

The catalytic hydrogenation is a heterogeneous catalytic process. The hydrogen gas and the 2,4-dimethyl-3-sulfolene adsorb onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule is weakened, and the hydrogen atoms are added across the double bond of the sulfolene ring, resulting in the saturated sulfolane. The addition of hydrogen typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond.

Stereochemistry:

The hydrogenation of 2,4-dimethyl-3-sulfolene leads to the formation of two new stereocenters at the C2 and C4 positions. This results in the potential for cis and trans diastereomers. In the cis isomer, the two methyl groups are on the same side of the sulfolane ring, while in the trans isomer, they are on opposite sides.[5] The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions, though specific methods for achieving high diastereoselectivity for this particular molecule are not extensively detailed in the public literature.[5]

Experimental Protocol:

A detailed procedure for the preparation of a highly active Raney Nickel catalyst (W-6) is available and can be applied to this hydrogenation.[4]

Table 2: Experimental Parameters for the Catalytic Hydrogenation of 2,4-Dimethyl-3-sulfolene

| Parameter | Value | Reference |

| Reactants | ||

| 2,4-Dimethyl-3-sulfolene | 1.0 mol | |

| Catalyst | ||

| Raney Nickel (W-6 preparation) | ~5% by weight of the sulfolene | [4] |

| Solvent | ||

| Ethanol (absolute) | Sufficient to dissolve the sulfolene | [6] |

| Reaction Conditions | ||

| Hydrogen Pressure | 15 to 45 p.s.i. | [6] |

| Temperature | Room temperature (25-30 °C) | [6] |

| Reaction Time | Until hydrogen uptake ceases | |

| Work-up and Purification | ||

| 1. Catalyst Removal | Filter the reaction mixture through Celite. | |

| 2. Solvent Removal | Remove the solvent under reduced pressure. | |

| 3. Distillation | Purify the crude product by vacuum distillation. |

Alternative Synthesis Pathway: Alkylation of 3-Methylsulfolane

A less common route to a dimethylsulfolane involves the methylation of a pre-existing methylsulfolane ring.[5]

Reaction Mechanism:

This pathway likely proceeds through the deprotonation of the carbon adjacent to the sulfone group in 3-methylsulfolane by a strong base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to form the C-C bond, yielding this compound. The regioselectivity and stereoselectivity of this reaction would depend on the specific base and reaction conditions used.

Experimental Protocol:

Table 3: Proposed Experimental Parameters for the Alkylation of 3-Methylsulfolane

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methylsulfolane | 1.0 mol | [5] |

| Base | ||

| Ethylmagnesium bromide (in a suitable ether solvent) | 1.1 mol | [5] |

| Methylating Agent | ||

| Dimethyl sulfate or Methyl iodide | 1.2 mol | [1][5] |

| Solvent | ||

| Anhydrous THF or Diethyl ether | Sufficient for the reaction | |

| Reaction Conditions | ||

| Temperature (Deprotonation) | -78 °C to 0 °C | |

| Temperature (Alkylation) | -78 °C to room temperature | |

| Reaction Time | Several hours, monitored by TLC or GC | |

| Work-up and Purification | ||

| 1. Quenching | Quench with a saturated aqueous solution of NH4Cl. | |

| 2. Extraction | Extract with an organic solvent (e.g., ethyl acetate). | |

| 3. Drying and Concentration | Dry the organic layer and remove the solvent. | |

| 4. Chromatography/Distillation | Purify by column chromatography or vacuum distillation. |

Physical and Chemical Properties

Table 4: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12O2S | [7] |

| Molecular Weight | 148.23 g/mol | [7] |

| Appearance | Colorless to yellow liquid | [7] |

| Boiling Point | 280-281 °C (with some decomposition) | |

| Melting Point | -3 °C | [5] |

| Density | 1.136 g/mL at 25 °C | |

| Refractive Index (nD20) | 1.473 | |

| CAS Number | 1003-78-7 | [7] |

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions. Safety precautions should always be taken when handling the reagents and performing the reactions described herein.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylsulfolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dimethylsulfolane, a significant organosulfur compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound for their work.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O2S | [1][2][3] |

| Molecular Weight | 148.22 g/mol | [2][3][4] |

| Density | 1.136 g/mL at 25 °C (lit.) | [1][5][6] |

| Boiling Point | 281 °C (lit.) | [1][2][4][5][6] |

| Melting Point | -3 °C (lit.) | [1][2][4][5][6] |

| Refractive Index | n20/D 1.473 (lit.) | [1][4][5][6] |

| Flash Point | 294 °F (145.56 °C) | [2][4][6] |

| Solubility | Limited miscibility with water. Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins.[3] The methyl groups increase the lipophilicity of the molecule, potentially altering its solubility in different phases and its ability to dissolve less polar reactants.[5] | [3][5] |

| Appearance | Colorless to yellow liquid. | [3][5][7] |

Experimental Protocols

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer.

-

Preparation : The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).

-

Calibration : The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature (e.g., 25 °C), and its mass is weighed again (m2). The volume of the pycnometer (V) can be calculated using the formula V = (m2 - m1) / ρ_water.

-

Measurement : The pycnometer is emptied, dried, and filled with this compound at the same temperature. Its mass is then weighed (m3).

-

Calculation : The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = (m3 - m1) / V.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus.

-

Apparatus Setup : A small quantity of this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating : The flask is gently heated.

-

Observation : The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Melting Point

For a substance like this compound, which has a melting point below room temperature, a cryostat or a low-temperature bath is required.

-

Sample Preparation : A small sample of solidified this compound is placed in a capillary tube.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus equipped with a cooling system.

-

Cooling and Observation : The sample is cooled until it solidifies completely. The temperature is then slowly raised.

-

Measurement : The temperature range from which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting range.

Synthesis Workflow

The most common method for the preparation of this compound is through the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[3][5] This process involves the addition of hydrogen across the double bond of the sulfolene ring to yield the saturated sulfolane.[5]

Caption: Synthesis of this compound via catalytic hydrogenation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [drugfuture.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1003-78-7 | Benchchem [benchchem.com]

- 6. This compound | 1003-78-7 [chemicalbook.com]

- 7. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Dimethylsulfolane

This technical guide provides an in-depth overview of 2,4-Dimethylsulfolane, including its chemical identity, physicochemical properties, synthesis, and key applications. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is an organosulfur compound belonging to the sulfolane family.[1] It is a derivative of sulfolane, a five-membered ring containing a sulfonyl functional group, with two methyl groups substituted at the 2 and 4 positions of the carbon ring.[1]

-

Synonyms: Tetrahydro-2,4-dimethylthiophene 1,1-dioxide, 2,4-dimethylthiacyclopentane 1,1-dioxide, 2,4-dimethyltetramethylene sulfone[4][5]

The presence of the methyl groups results in two stereocenters, leading to the existence of cis and trans diastereomers, where the methyl groups are on the same or opposite sides of the sulfolane ring, respectively.[1]

Physicochemical and Spectroscopic Properties

This compound is a polar aprotic solvent with high polarity and thermal stability, making it an effective solvent for a wide range of polar and ionic compounds.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 148.23 g/mol | [1][2][3][7] |

| Physical Description | Colorless to yellow liquid | [1][4][7] |

| Melting Point | -3 °C | [1][2][5] |

| Boiling Point | 281 °C (with some decomposition) | [1][2][4][5] |

| Density | 1.136 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n²⁰/D) | 1.473 | [1][4][5] |

| Flash Point | 294 °F (145.6 °C) | [2] |

| Water Solubility | Limited miscibility | [4] |

| Solubility | Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, paraffins. |[4] |

Table 2: Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| Topological Polar Surface Area | 42.5 Ų | [3][7] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| XLogP3 | 1.0 | [6] |

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Key Information and Data Source |

|---|---|

| ¹H and ¹³C NMR | ¹³C NMR is expected to show distinct signals for the methyl carbons, methine carbons (C2, C4), and methylene carbons. Carbons adjacent to the sulfonyl group are significantly deshielded.[1] Experimental spectra are available in databases such as PubChem.[7] |

| Infrared (IR) | The spectrum shows characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group. C-H stretching vibrations are typically found in the 3000-2850 cm⁻¹ region.[1] Experimental spectra are available from sources like Wiley-VCH GmbH and Sigma-Aldrich.[7] |

| Mass Spectrometry (GC-MS) | Mass spectrometry data is available through the NIST Mass Spectrometry Data Center.[7] |

| Raman Spectroscopy | Experimental Raman spectra are available in spectral databases.[7] |

Experimental Protocols & Synthesis

3.1. Synthesis via Catalytic Hydrogenation

The most common method for preparing this compound is through the catalytic hydrogenation of its unsaturated precursor, 2,4-dimethyl-3-sulfolene.[1][4] This reaction involves the addition of hydrogen across the double bond of the sulfolene ring.

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dimethyl-3-sulfolene While a detailed, contemporary experimental protocol is not readily available in the provided search results, the synthesis is referenced in a 1948 patent (US 2451298).[4] The general procedure would involve the following steps:

-

Reactant Preparation: A solution of 2,4-dimethyl-3-sulfolene is prepared in a suitable solvent (e.g., an alcohol or hydrocarbon) and placed in a high-pressure reactor.

-

Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂). The reaction mixture is agitated (stirred or shaken) at a specific temperature and pressure until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation to yield the final product.[5]

Caption: Synthesis workflow for this compound via catalytic hydrogenation.

Applications in Research and Industry

This compound's unique properties make it valuable in several industrial and research applications.

4.1. Industrial Solvent in Gas Sweetening

Derivatives of sulfolane are key components in processes for removing acidic gases like H₂S and CO₂ from natural gas streams, a process known as "gas sweetening".[1] One such application is the Sulfinol process, which uses a mixture of a chemical solvent (an amine) and a physical solvent (a sulfolane like this compound) to efficiently purify gas streams.[1]

Caption: Simplified workflow of the Sulfinol process for natural gas sweetening.

4.2. High-Voltage Battery Electrolytes

Sulfones are noted for their high oxidative stability, a critical property for electrolytes in high-energy-density lithium-ion batteries.[1] While the parent compound sulfolane has a high melting point (28.6 °C), this compound has a much lower melting point of -3 °C.[1] This makes it a promising candidate for creating liquid electrolytes that can function over a wider temperature range, especially for next-generation batteries.[1]

4.3. Other Applications

-

Extraction Solvent: It is used in liquid-liquid and vapor-liquid extraction processes.[4][7]

-

Chemical Intermediate: It serves as a raw material in organic synthesis for creating diverse chemical compounds.[8]

-

Gas Chromatography: It is utilized as a stationary liquid in gas chromatography for the separation of complex mixtures like hydrocarbon isomers.[8]

Safety and Toxicology

This compound is classified as toxic if swallowed.[3][7] Studies in mice have shown that it can cause somnolence and convulsions at lethal doses.[7] While specific toxicology studies on this compound are limited, research on the parent compound, sulfolane, has been conducted by the National Toxicology Program (NTP) to investigate effects on the immune system, development, and reproduction.[9][10] Users should handle this chemical with appropriate safety protocols, including wearing personal protective equipment, and consult the Safety Data Sheet (SDS) before use.[7]

References

- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. This compound [drugfuture.com]

- 5. This compound | 1003-78-7 [chemicalbook.com]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 7. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dec.alaska.gov [dec.alaska.gov]

Spectroscopic Profile of 2,4-Dimethylsulfolane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylsulfolane (CAS No. 1003-78-7), a high-polarity aprotic solvent. The document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Signal Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Methyl (CH₃) | ~1.2 - 1.5 | Doublet |

| Methylene (CH₂) | ~1.8 - 2.5 | Multiplet |

| Methine (CH) | ~2.8 - 3.5 | Multiplet |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Signal Assignment | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~15 - 25 |

| Methylene (CH₂) | ~30 - 40 |

| Methine (CH) | ~50 - 60 |

| Carbon adjacent to SO₂ | ~60 - 70 |

Note: Specific chemical shifts and coupling constants can be influenced by the solvent and experimental conditions. The data presented are typical expected ranges.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by strong absorption bands related to the sulfonyl group and the aliphatic hydrocarbon structure.[1]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850 - 3000 | C-H Stretching | Methyl (CH₃) and Methylene (CH₂) |

| 1470 - 1370 | C-H Bending | Methyl (CH₃) and Methylene (CH₂) |

| 1300 - 1350 | Asymmetric S=O Stretching | Sulfone (SO₂) |

| 1120 - 1160 | Symmetric S=O Stretching | Sulfone (SO₂) |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and determining the fragmentation pattern of this compound.[1] The compound has a molecular weight of 148.23 g/mol .[1][2]

| m/z | Proposed Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 84 | [M - SO₂]⁺ |

| 69 | [C₅H₉]⁺ |

| 56 | [C₄H₈]⁺ |

| 42 | [C₃H₆]⁺ (Top Peak)[2] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and higher for ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[1]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column is typically suitable for separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

-

Data Analysis: The resulting chromatogram shows the retention time of this compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to identify the molecular ion and fragmentation pattern, which can be compared to a reference library such as the NIST Mass Spectral Library.[2]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Solubility of 2,4-Dimethylsulfolane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,4-Dimethylsulfolane

This compound is a cyclic sulfone that belongs to the family of organosulfur compounds. It is a derivative of sulfolane, distinguished by the presence of two methyl groups on its carbon ring. As a polar aprotic solvent, it shares many of the desirable properties of sulfolane, such as high thermal and chemical stability. The sulfonyl group imparts a strong dipole moment, making it an effective solvent for a variety of organic and inorganic compounds. The methyl groups, however, are expected to modify its physical properties, including its solubility profile, by increasing its lipophilicity.

Solubility of this compound: A Qualitative Assessment

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, by examining the well-established solubility of its parent compound, sulfolane, and considering the structural contribution of the two methyl groups, a qualitative solubility profile for this compound can be inferred.

Sulfolane is known to be miscible with a variety of polar organic solvents and aromatic hydrocarbons, while exhibiting low solubility in non-polar aliphatic hydrocarbons. The introduction of two methyl groups in this compound is expected to increase its non-polar character. This structural modification will likely lead to a decrease in its miscibility with highly polar solvents and an increase in its solubility in less polar and non-polar organic solvents compared to sulfolane.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility of Sulfolane | Inferred Qualitative Solubility of this compound |

| Methanol | Polar Protic | Miscible | Likely Miscible to Highly Soluble |

| Ethanol | Polar Protic | Miscible | Likely Miscible to Highly Soluble |

| Acetone | Polar Aprotic | Miscible | Likely Miscible |

| Toluene | Aromatic | Miscible | Likely Miscible |

| n-Hexane | Non-polar | Very Low (0.3 wt%) | Low to Moderately Soluble |

Experimental Protocols for Solubility Determination

The following sections detail generalized experimental methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents. These protocols are based on established techniques for solid-liquid equilibrium determination.

Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent at a constant temperature.

3.1.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Oven for drying

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled water bath set to the desired temperature. Agitate the mixtures using a magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute remains constant. A typical equilibration time can range from 24 to 72 hours.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid drawing any undissolved solid, a syringe fitted with a chemically resistant filter can be used.

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporating dish.

-

Transfer the withdrawn saturated solution to the pre-weighed dish and record the total weight.

-

Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent has completely evaporated, dry the dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it.

-

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) * 100

-

-

Analytical Methods for Concentration Determination

Instead of gravimetric analysis, the concentration of this compound in the saturated solution can be determined using various analytical techniques. This approach is particularly useful for lower solubilities or when a more rapid analysis is desired.

3.2.1. Procedure

-

Follow steps 1-5 of the Isothermal Equilibrium Method.

-

Sample Dilution: Accurately dilute the withdrawn saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analysis: Analyze the diluted solution using a calibrated analytical instrument. Suitable techniques may include:

-

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly if this compound can be derivatized to contain a chromophore for UV detection or if a suitable detector like a refractive index detector is available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a highly accurate method for determining concentration by integrating the signal of a specific proton of this compound against a known concentration of an internal standard.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Equilibrium (Shake-Flask) Method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains a gap in the current scientific literature, this guide provides a foundational understanding of its expected solubility behavior based on the properties of sulfolane. The increased lipophilicity due to the dimethyl substitution is a key factor to consider when selecting appropriate solvents for applications involving this compound. The detailed experimental protocols and the visualized workflow presented herein offer a practical framework for researchers to accurately determine the solubility of this compound in various organic media, thereby facilitating its effective use in research, development, and industrial processes.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dimethylsulfolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,4-Dimethylsulfolane. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its parent compound, sulfolane, as a primary reference. The presence of two methyl groups on the sulfolane ring may influence the thermal properties, and this is noted throughout the document.

Core Concepts of Thermal Stability

This compound, a substituted sulfolane, is recognized for its high polarity and thermal stability, making it a valuable solvent in various industrial and research applications. However, like all organic compounds, it undergoes decomposition at elevated temperatures. Understanding the onset of this decomposition, the products formed, and the factors influencing its stability is critical for safe handling, process optimization, and ensuring product purity.

Key Considerations:

-

Decomposition Onset: The temperature at which the molecule begins to break down.

-

Decomposition Products: The chemical species formed during thermal degradation.

-

Influencing Factors: The presence of oxygen, water, and other impurities can significantly impact thermal stability.

Quantitative Thermal Analysis Data

The following tables summarize key thermal properties of sulfolane, which are expected to be comparable to this compound.

Table 1: Physical and Thermal Properties of Sulfolane (Analogue to this compound)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | [1][2] |

| Molecular Weight | 148.22 g/mol | [1][2] |

| Boiling Point | 281 °C (at 760 mmHg) | [3][4] |

| Melting Point | -3 °C | [3][4] |

| Decomposition Onset Temperature | > 220 °C | [5][6] |

Table 2: Factors Influencing the Thermal Decomposition of Sulfolane

| Factor | Effect | Observations | Source(s) |

| Temperature | Increased temperature accelerates decomposition. | The rate of decomposition increases sharply above 220 °C. | [6] |

| Oxygen (Air) | The presence of oxygen accelerates decomposition. | More sulfur dioxide is released in the presence of air. | [6] |

| Water | The presence of water can accelerate decomposition, even at lower temperatures. | Increased formation of black sediment observed at 95 °C in the presence of water. | [7] |

Table 3: Primary Thermal Decomposition Products of Sulfolane

| Decomposition Product | Chemical Formula | Notes | Source(s) |

| Sulfur Dioxide | SO₂ | A primary gaseous decomposition product. | [5][6] |

| Polymeric Material | Not specified | A light-black polymer, potentially a mixture of polybutadiene and ferrous oxide in industrial settings. | [6] |

Experimental Protocols for Thermal Analysis

Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal stability of this compound. The following are generalized protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air to assess oxidative stability).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass percent versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This can be used to determine melting point, boiling point, and the enthalpy of decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under a purge of inert gas (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured and plotted against temperature.

-

Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition) are observed as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Methodology:

-

A small amount of the this compound sample is introduced into a pyrolysis unit connected to a GC-MS system.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (e.g., helium).

-

The resulting pyrolysis products (pyrolysate) are swept into the gas chromatograph.

-

The components of the pyrolysate are separated based on their boiling points and interaction with the GC column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison with mass spectral libraries.

Visualizations of Pathways and Workflows

The following diagrams illustrate the conceptual decomposition pathway of this compound and a typical experimental workflow for its thermal analysis.

Caption: Conceptual thermal decomposition pathway of this compound.

Caption: A typical experimental workflow for the thermal analysis of this compound.

Synthesis and Purification

The most common method for preparing this compound is through the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[3]

Caption: Synthesis of this compound via catalytic hydrogenation.

Crude sulfolane products may contain impurities that can decompose and release sulfur dioxide. A purification technique involves heating the crude product to between 150°C and 220°C to accelerate the decomposition of these unstable impurities, followed by distillation to remove the decomposition products and other volatiles.[3]

Conclusion

References

- 1. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 1003-78-7 | Benchchem [benchchem.com]

- 4. This compound | 1003-78-7 [chemicalbook.com]

- 5. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]

- 6. Factors Affecting Decomposition of Sulfolane Solvent in Aromatic Extraction Units and Countermeasures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. mdpi.com [mdpi.com]

Potential applications of 2,4-Dimethylsulfolane in organic chemistry

An In-depth Technical Guide to 2,4-Dimethylsulfolane in Organic Chemistry

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is paramount to the success of a chemical synthesis. This compound, a member of the sulfolane family of organosulfur compounds, presents unique properties as a polar aprotic solvent. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications in modern organic chemistry, with a focus on its utility in facilitating reactions and its role in industrial processes.

Physicochemical Properties of this compound

This compound is a colorless to yellow liquid that belongs to the class of polar aprotic solvents.[1] Its physical and chemical characteristics are largely dictated by the sulfonyl functional group, which imparts high polarity and thermal stability.[1] The presence of two methyl groups on the carbon ring distinguishes it from its parent compound, sulfolane, notably by lowering its melting point, which is advantageous for applications at lower temperatures.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1003-78-7 | [2] |

| Molecular Formula | C₆H₁₂O₂S | [2] |

| Molecular Weight | 148.22 g/mol | [2] |

| Melting Point | -3 °C | [1][3] |

| Boiling Point | 280-281 °C (with some decomposition) | [2][3] |

| Density | 1.136 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.473 | [1][2] |

| Polarity | Polar Aprotic | [1] |

| Solubility | Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins; limited miscibility with water. | [2] |

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 2,4-dimethyl-3-sulfolene.[1][2] This process involves the saturation of the carbon-carbon double bond within the sulfolene ring.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

The following is a generalized experimental protocol for the synthesis of this compound.

-

Reactor Setup : A high-pressure hydrogenation reactor is charged with 2,4-dimethyl-3-sulfolene, the starting material.

-

Solvent and Catalyst : The product, this compound, can itself be used as the reaction solvent, which is advantageous as the starting material is a solid at room temperature.[1] A Raney nickel catalyst is then added to the mixture.[1]

-

Hydrogenation : The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas. The reaction mixture is heated and stirred to facilitate the hydrogenation process. Reaction progress is monitored by measuring hydrogen uptake.

-

Work-up : Upon completion, the reactor is cooled, and the excess hydrogen is vented. The reaction mixture is filtered to remove the catalyst.

-

Purification : The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.[3]

Core Applications in Organic Chemistry

Polar Aprotic Solvent

As a polar aprotic solvent, this compound is particularly well-suited for reactions involving strong bases and nucleophiles.[1] The high polarity, stemming from the sulfone group, allows it to dissolve a variety of polar and ionic compounds.[1] Unlike protic solvents (e.g., water, alcohols), it lacks acidic protons, which prevents the deactivation of basic or nucleophilic reagents.[1] The sulfone group's oxygen atoms effectively solvate cations, leaving the corresponding anion less solvated and therefore more reactive. This property can significantly enhance the rates of nucleophilic substitution reactions (Sₙ1 and Sₙ2).

Caption: Role of a polar aprotic solvent in enhancing nucleophilicity.

Extraction and Separation Processes

This compound is primarily utilized as a solvent in industrial liquid-liquid and vapor-liquid extraction processes.[2][4] Its selective solvency for certain classes of compounds is a key attribute. For instance, it is miscible with lower aromatic hydrocarbons but only partially miscible with paraffins and olefins, allowing for the effective separation of aromatics from hydrocarbon mixtures.[2] This property is crucial in petrochemical refining.

Furthermore, its parent compound, sulfolane, is a key component in the Sulfinol process, which removes acidic gases like H₂S and CO₂ from natural gas streams.[1][5] The unique properties of this compound suggest its potential utility in similar gas-treating applications, possibly in specialized solvent mixtures.

Potential and Emerging Applications

While its established role is in industrial separations, the properties of this compound suggest its potential in more specialized areas of organic synthesis, including drug development and polymer chemistry.

Pharmaceutical and Agrochemical Synthesis

In the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, the choice of solvent is critical for achieving high yields and selectivity.[1] Organosulfur compounds like Dimethyl sulfoxide (DMSO) are widely used in pharmaceutical synthesis.[1] While specific large-scale applications of this compound in this area are not widely documented, its characteristics as a stable, high-boiling polar aprotic solvent make it a viable alternative to solvents like DMSO, DMF, or NMP, especially in reactions requiring high temperatures.[6]

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The following protocol outlines a general workflow for an SₙAr reaction, where this compound could serve as an effective solvent.

Caption: General workflow for an SₙAr reaction.

Polymer Chemistry

The synthesis of certain polymers, such as epoxy resins, can benefit from the use of polar aprotic solvents.[1] These solvents can enhance reaction rates and yields by effectively dissolving both organic monomers and ion-paired catalysts. While there is no direct literature demonstrating the specific use of this compound in epoxy resin synthesis, its properties align with the requirements for such reaction systems.[1]

Safety and Handling

This compound is classified as toxic if swallowed.[4] It is recommended to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile polar aprotic solvent with established applications in industrial extraction and separation processes. Its favorable physicochemical properties, including high polarity, thermal stability, and a low melting point compared to sulfolane, indicate significant potential for broader use in organic synthesis. For researchers and drug development professionals, this compound represents a valuable, albeit under-explored, alternative to more conventional polar aprotic solvents, particularly for reactions requiring high temperatures and involving strong nucleophiles or bases. Further investigation into its role in facilitating complex chemical transformations is warranted and could unlock new efficiencies in synthetic chemistry.

References

In-Depth Technical Guide to the Health and Safety of 2,4-Dimethylsulfolane

This technical guide provides a comprehensive overview of the health and safety data for 2,4-Dimethylsulfolane, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a polar aprotic solvent.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1003-78-7 | [2] |

| Molecular Formula | C6H12O2S | [2] |

| Molecular Weight | 148.23 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [2] |

| Melting Point | -3 °C | [3] |

| Boiling Point | 281 °C | [3] |

| Density | 1.136 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.473 | [3] |

| Solubility | Limited miscibility with water. Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins. |

Toxicological Data

The toxicological properties of this compound have not been fully investigated. However, available acute toxicity data indicates that it is toxic if swallowed.[2][4] It is classified as a neurotoxin, causing somnolence and convulsions in lethal-dose studies in mice.[1][2]

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 140 mg/kg | |

| LD50 | Rabbit | Oral | 115 mg/kg |

Hazard Identification and Safety Precautions

GHS Classification: Acute Toxicity, Oral (Category 3).[2]

Hazard Statements:

-

H301: Toxic if swallowed.[2]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A common method for the synthesis of this compound is the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[1]

Materials:

-

2,4-dimethyl-3-sulfolene

-

Nickel catalyst

-

Isopropyl alcohol (solvent)

-

Hydrogen gas

-

Reaction vessel suitable for hydrogenation

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dimethyl-3-sulfolene in isopropyl alcohol.

-

Add the nickel catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to atmospheric pressure.

-

Maintain the reaction mixture at a controlled temperature and stir for 20-30 hours.

-

Monitor the reaction progress using gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm the disappearance of the starting material.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Purify the product by vacuum distillation.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The following is a generalized protocol for assessing the acute oral toxicity of a substance like this compound, based on the principles of the OECD Test Guideline 423.[5]

Animals:

-

Healthy, young adult rodents of a single sex (typically females).

Procedure:

-

Dosing: Administer a single oral dose of this compound to a group of three animals. The starting dose level is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Observe the animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[5]

-

Endpoints: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of death if it occurs.

-

Stepwise Procedure:

-

If mortality occurs at the starting dose, the next step is to dose another group of three animals at a lower fixed dose level.

-

If no mortality occurs at the starting dose, the next step is to dose another group of three animals at a higher fixed dose level.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Visualizations

Signaling Pathways

Based on available scientific literature, this compound is primarily used as a solvent and there is no established evidence of its direct interaction with specific biological signaling pathways. Its toxic effects, such as neurotoxicity, are likely due to non-specific cellular damage at high concentrations, but a defined signaling cascade has not been elucidated.

Experimental Workflows

Caption: Workflow for the Synthesis of this compound.

Caption: Workflow for Acute Oral Toxicity Testing.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4-Dimethylsulfolane: Commercial Availability, Properties, and Applications

This technical guide provides a comprehensive overview of this compound (CAS No. 1003-78-7), a polar aprotic solvent with applications in organic synthesis and industrial processes. This document details its commercial availability, key chemical and physical properties, and relevant experimental protocols.

Commercial Availability and Suppliers

This compound is available for research and commercial purposes from a variety of chemical suppliers. Purity levels are typically ≥98%.[1] Pricing and packaging vary by supplier and quantity.

Key Suppliers Include:

-

Alfa Chemistry: Offers this compound for research and experimental use.[2]

-

Benchchem: Provides this compound for research purposes, explicitly stating it is not for human or veterinary use.[3]

-

GIHI CHEMICALS CO.,LIMITED: A China-based supplier offering this compound in quantities starting from 1 kilogram with a purity of 99%.[5]

-

NINGBO INNO PHARMCHEM CO.,LTD.: A Chinese supplier that emphasizes the role of this compound as a chemical intermediate and offers it at ≥98% purity.[1]

-

Parchem: A supplier of specialty chemicals, including this compound.[6]

-

Thermo Scientific: Distributes this compound, formerly under the Acros Organics brand, with a purity of 95%.[7]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₂S | [2][8][9] |

| Molecular Weight | 148.22 g/mol | [2][8][9] |

| CAS Number | 1003-78-7 | [2][4][8][9] |

| Appearance | Colorless to yellow liquid | [3][8] |

| Melting Point | -3 °C (lit.) | [2][3][4][6] |

| Boiling Point | 280-281 °C (lit.), with some decomposition | [2][3][4][8] |

| Density | 1.136 g/mL at 25 °C (lit.) | [2][3][4][6] |

| Refractive Index | n20/D 1.473 (lit.) | [3][4][8] |

| Flash Point | 138–145°C (294°F) | [2][3][6] |

| Purity | Typically ≥98% | [1] |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

The most common method for preparing this compound is the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[3][8]

Reaction:

Detailed Methodology:

-

Catalyst Preparation: A suitable hydrogenation catalyst, such as a noble metal catalyst (e.g., palladium or platinum on a carbon support), is prepared and activated according to standard procedures.

-

Reaction Setup: The 2,4-dimethyl-3-sulfolene starting material is dissolved in an appropriate solvent and charged into a high-pressure reactor. The catalyst is then added to the mixture.

-

Hydrogenation: The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas. The reaction mixture is then heated and agitated to ensure efficient mixing and contact between the reactants and the catalyst.

-

Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen.

-

Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the excess hydrogen is vented. The catalyst is removed by filtration. The resulting crude this compound is then purified, typically by vacuum distillation, to yield the final product.[4]

Alternative Synthetic Route

An alternative, though less common, synthesis involves the methylation of 3-methylsulfolane using ethylmagnesium bromide followed by dimethyl sulfate.[3] This method builds the second methyl group onto a pre-existing methylsulfolane ring.

Safety and Handling Protocols

Due to its toxicological profile (mouse LD50 = 140 mg/kg), strict safety protocols are necessary when handling this compound.[3]

-

Personal Protective Equipment (PPE): Always wear OSHA-compliant chemical safety goggles, nitrile gloves, and a lab coat to prevent skin and eye contact.[3]

-

Ventilation: All handling of this compound should be conducted in a well-ventilated fume hood to maintain airborne concentrations below exposure limits.[3]

-

Spill Management: In case of a spill, use an inert absorbent material for containment. Due to its flash point, all ignition sources must be avoided in the vicinity of a spill.[3]

-

Waste Disposal: Dispose of this compound waste in accordance with federal, state, and local regulations.[3]

Visualizations

Caption: Synthesis of this compound via catalytic hydrogenation.

Caption: Conceptual workflow for liquid-liquid extraction using this compound.

Caption: Relationship and shared applications of Sulfolane and this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 1003-78-7 | Benchchem [benchchem.com]

- 4. This compound | 1003-78-7 [chemicalbook.com]

- 5. This compound, CasNo.1003-78-7 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 6. parchem.com [parchem.com]

- 7. This compound 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound [drugfuture.com]

- 9. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascent of a Sulfur Star: A Technical Guide to the Historical Discovery and Development of Sulfolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical journey and scientific evolution of sulfolane and its derivatives. From its initial discovery to its modern applications in medicinal chemistry, this document provides a comprehensive overview of the synthesis, properties, and biological evaluation of this important class of organosulfur compounds. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways and logical relationships are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Emergence of Sulfolane

Sulfolane, chemically known as tetrahydrothiophene-1,1-dioxide, was first described in the chemical literature in 1916. However, its journey to industrial prominence began around 1940, driven by the search for a stable and efficient solvent. The commercial production of sulfolane was pioneered by the Shell Oil Company in the 1960s. The original synthesis method involved the reaction of butadiene with sulfur dioxide to form 3-sulfolene, which was then hydrogenated to yield sulfolane. This process has been refined over the years with improvements in catalysts and reaction conditions.

Initially, sulfolane found widespread use as an industrial solvent, particularly in the extraction of aromatic hydrocarbons from hydrocarbon mixtures and for the purification of natural gas. Its unique combination of high polarity, thermal stability, and miscibility with both water and hydrocarbons made it an ideal choice for these applications. This success in industrial processes laid the groundwork for the exploration of sulfolane derivatives in other scientific domains, most notably in drug discovery and development.

Physicochemical Properties of Sulfolane and Its Derivatives

The utility of sulfolane and its derivatives in various applications is intrinsically linked to their physicochemical properties. The sulfone group imparts high polarity and the ability to act as a hydrogen bond acceptor, while the saturated five-membered ring can be functionalized to modulate properties such as solubility, lipophilicity, and biological activity. A summary of key physicochemical properties for sulfolane and selected derivatives is presented in Table 1.

Table 1: Physicochemical Properties of Sulfolane and Selected Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Sulfolane | C₄H₈O₂S | 120.17 | 27.5 | 285 | Miscible with water, acetone, toluene |

| 3-Methylsulfolane | C₅H₁₀O₂S | 134.20 | -1.5 | 276 | - |

| 2,4-Dimethylsulfolane | C₆H₁₂O₂S | 148.23 | - | - | - |

| 3-Hydroxysulfolane | C₄H₈O₃S | 136.17 | 50-52 | - | - |

| 3-Aminosulfolane | C₄H₉NO₂S | 135.19 | - | - | - |

Synthesis of Sulfolane Derivatives: Key Experimental Protocols

The development of diverse sulfolane derivatives has been made possible through a variety of synthetic strategies. The following protocols detail the synthesis of key intermediates and functionalized sulfolane derivatives.

Synthesis of 3-Sulfolene

Description: This protocol describes the classic synthesis of 3-sulfolene from 1,3-butadiene and sulfur dioxide, a foundational reaction for the production of many sulfolane derivatives.

Materials:

-

1,3-butadiene

-

Sulfur dioxide

-

Hydroquinone (inhibitor)

-

Pressure vessel

Procedure:

-

A pressure vessel is charged with liquefied 1,3-butadiene and a small amount of hydroquinone to inhibit polymerization.

-

The vessel is cooled, and an equimolar amount of liquid sulfur dioxide is added.

-

The vessel is sealed and allowed to warm to room temperature. The reaction is typically allowed to proceed for several hours or days.

-

After the reaction is complete, the vessel is cooled, and any unreacted starting materials are carefully vented.

-

The resulting solid 3-sulfolene is collected and can be purified by recrystallization from ethanol.

Hydrogenation of 3-Sulfolene to Sulfolane

Description: This protocol outlines the catalytic hydrogenation of 3-sulfolene to produce the saturated sulfolane ring.

Materials:

-

3-Sulfolene

-

Raney Nickel or Palladium on Carbon (catalyst)

-

Hydrogen gas

-

Ethanol or other suitable solvent

-

High-pressure hydrogenation apparatus

Procedure:

-

3-Sulfolene is dissolved in a suitable solvent such as ethanol in a high-pressure hydrogenation apparatus.

-

A catalytic amount of Raney Nickel or Palladium on Carbon is added to the solution.

-

The apparatus is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere at elevated pressure and temperature until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, the apparatus is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield sulfolane, which can be further purified by distillation.

Synthesis of Functionalized Sulfolane Derivatives (Example: 3-Aminosulfolane)

Description: This protocol provides a general method for the introduction of a functional group, in this case, an amino group, onto the sulfolane ring, starting from a suitable precursor like 3-bromosulfolane.

Materials:

-

3-Bromosulfolane

-

Ammonia (aqueous or in a sealed tube)

-

Solvent (e.g., ethanol)

Procedure:

-

3-Bromosulfolane is dissolved in a suitable solvent.

-

An excess of ammonia is added to the solution.

-

The reaction mixture is heated in a sealed vessel to a temperature appropriate for the nucleophilic substitution to occur.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then purified using an appropriate method, such as column chromatography or recrystallization, to isolate the 3-aminosulfolane.

Sulfolane Derivatives in Drug Discovery and Development

The rigid sulfolane scaffold has emerged as a privileged structure in medicinal chemistry. Its ability to present substituents in a well-defined spatial orientation, coupled with its favorable physicochemical properties, has led to the development of numerous bioactive molecules.

Anti-inflammatory Activity

Certain sulfolane derivatives have demonstrated potent anti-inflammatory properties. A key mechanism of action for some of these compounds is the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Description: This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of sulfolane derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Sulfolane derivatives to be tested

-

Griess Reagent

-

96-well plates

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the sulfolane derivatives for a defined period (e.g., 1 hour).

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the sulfolane derivatives for a further 24 hours.

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.

-

The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity

The sulfolane scaffold has also been incorporated into molecules with significant anticancer activity. One of the key signaling pathways often targeted by these compounds is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

Description: This protocol details the use of the MTT assay to assess the cytotoxic effects of sulfolane derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Appropriate cell culture medium and supplements

-

Sulfolane derivatives to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the sulfolane derivatives and incubated for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Visualizing the Science: Diagrams and Workflows

To better understand the complex biological and logical relationships involving sulfolane derivatives, the following diagrams have been generated using the DOT language.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway by a Bioactive Sulfolane Derivative

Caption: Inhibition of the PI3K/Akt signaling pathway by a bioactive sulfolane derivative.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

Caption: A hypothetical structure-activity relationship for bioactive sulfolane derivatives.

Conclusion and Future Directions

The journey of sulfolane from an industrial solvent to a versatile scaffold in drug discovery is a testament to the continuous evolution of chemical synthesis and medicinal chemistry. The unique properties of the sulfolane ring system have enabled the development of a diverse array of derivatives with significant biological activities. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to build upon this rich history.